molecular formula C11H16N2O B11741939 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine

6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine

Cat. No.: B11741939
M. Wt: 192.26 g/mol
InChI Key: YPGAXJQWRIRXJP-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine is a chemical compound with the molecular formula C11H16N2O It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-methyl-3,4-dihydroisoquinoline with methoxyamine, followed by reduction and purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GLP-1 and GIP receptors sets it apart from other isoquinoline derivatives, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine

InChI

InChI=1S/C11H16N2O/c1-13-6-5-9-8(7-13)3-4-10(14-2)11(9)12/h3-4H,5-7,12H2,1-2H3

InChI Key

YPGAXJQWRIRXJP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2N)OC

Origin of Product

United States

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